molecular formula C13H10BrNO3 B1338946 1-(Benzyloxy)-4-bromo-2-nitrobenzene CAS No. 383868-64-2

1-(Benzyloxy)-4-bromo-2-nitrobenzene

Cat. No. B1338946
M. Wt: 308.13 g/mol
InChI Key: HUELJXGNXNSEQJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-nitrobenzene is a compound that can be inferred to have a benzene ring with a benzyloxy substituent at the first position, a bromine atom at the fourth position, and a nitro group at the second position. This structure suggests that the compound could be involved in various chemical reactions due to the presence of reactive functional groups such as the nitro and bromo substituents.

Synthesis Analysis

The synthesis of related bromo-nitrobenzene compounds has been explored in several studies. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been demonstrated as a route to form arylzinc compounds . Another study reported the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives has been the subject of research, with studies revealing the crystal structures of related compounds. For example, the crystal structure of N-(4-Bromophenyl)-4-nitrobenzamide shows a small dihedral angle between the benzene rings, indicating a planar structure which could be similar to the structure of 1-(Benzyloxy)-4-bromo-2-nitrobenzene . This planarity is often associated with conjugated systems, which can affect the chemical reactivity and physical properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene compounds has been widely studied. The radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, the dual nucleophilic aromatic substitution (SNAr) reaction has been utilized to synthesize various heterocyclic compounds from activated ortho-halonitrobenzenes . These studies suggest that 1-(Benzyloxy)-4-bromo-2-nitrobenzene could undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-nitrobenzene can be deduced from studies on similar compounds. The presence of a nitro group and a bromine atom is likely to influence the compound's electron affinity and reactivity. The electrochemical behavior of such compounds has been investigated, revealing insights into their reduction mechanisms and the formation of radical anions . The solubility, melting point, and other physical properties would be influenced by the substituents on the benzene ring and their interactions with solvents or other molecules.

Scientific Research Applications

1. Antimicrobial Activity of Chalcones Derivatives

  • Summary of the Application : Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
  • Methods of Application/Experimental Procedures : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results/Outcomes : The synthesized compounds were screened for antimicrobial activity .

2. Emulgator and Pharmaceutical Intermediate

  • Summary of the Application : 1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-4-bromo-2-nitrobenzene, is used as an emulgator and as a pharmaceutical intermediate .
  • Methods of Application/Experimental Procedures : Specific methods of application or experimental procedures are not provided in the source .
  • Results/Outcomes : The compound serves as an effective emulgator and pharmaceutical intermediate .

3. Bioactivity of Xanthone Glucosides

  • Summary of the Application : Xanthones, which are secondary metabolites found in plants, fungi, lichens, and bacteria, have a diverse range of bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
  • Methods of Application/Experimental Procedures : The isolation, structure, bioactivity, and synthesis of these compounds were all explored in depth .
  • Results/Outcomes : Xanthones have a variety of health-promoting properties, including antibacterial, anticarcinogenic, antioxidant, and antidiabetic properties .

Safety And Hazards

This involves understanding the health risks associated with exposure to the compound, its environmental impact, and safety measures to be taken while handling it .

Future Directions

This involves predicting or proposing future research directions or applications of the compound .

properties

IUPAC Name

4-bromo-2-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELJXGNXNSEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461030
Record name 1-(Benzyloxy)-4-bromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-bromo-2-nitrobenzene

CAS RN

383868-64-2
Record name 1-(Benzyloxy)-4-bromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-nitrophenol (5.2 g, 23.8 mmol) in 2-butanone (100 ml) was added potassium carbonate (9.0 g, 65.1 mmol) followed by benzyl bromide (2.6 ml, 21.8 mmol). The resulting mixture was stirred at room temperature for 30 minutes and then heated to reflux overnight. The solids were then removed by filtration, washing with acetone, and the filtrate reduced in vacuo. The residue was dissolved in ethyl acetate and washed with 2M aqueous sodium hydroxide solution (×3) and then brine. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered and reduced in vacuo to afford the title product. 1H-NMR (d6-DMSO) δ 8.14 (1H, d, J 3.5 Hz), 7.84 (1H, dd, J 11.0, 3.5 Hz), 7.45-7.39 (5H, m), 7.37-7.33 (2H, m), 5.32 (2H, s).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-2-nitro-phenol (Aldrich, 2.18 g, 10 mmol) was treated with K2CO3 (Aldrich, 2.76 g, 20 mmol) in DMF (Aldrich, 100 mL) at ambient temperature for 20 min. Benzyl chloride (Aldrich, 1.52 g, 12 mmol) was added. The mixture was stirred at 100° C. for 6 h. It was then poured into ice/water (200 mL) and stirred at ambient temperature for 10 hours. The white solid was filtered and dried to give the title compound (3.0 g, yield, 100%). 1H NMR (300 MHz, CDCl3) δ 5.23 (s, 2 H), 7.01 (d, J=9.2 Hz, 1 H), 7.31-7.49 (m, 5 H), 7.58 (dd, J=9.0, 2.5 Hz, 1 H), 7.98 (d, J=2.7 Hz, 1 H) ppm. MS (DCl/NH3): 325 (M+H)+, 327 (M+H)+.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-nitro-phenol (5.05 g, 23.16 mmol), benzyl bromide (4.12 mL, 34.73 mmol) and K2CO3 (9.60 g, 69.48 mmol) in acetone (200 mL) were stirred, and refluxed for 3 hours. The solution was filtered, dried with silica gel powder (20 g), and separated by flash chromatography eluting with 5% ethyl acetate in hexanes (1 L) and then with 20% ethyl acetate in hexanes (1 L) to give the title compound (6.84 g, 96%). MS (DCI) m/z 326.90 (M+NH4)+; 1H NMR (500 MHz, CD2Cl2) δ ppm 5.21 (s, 2 H) 7.06 (d, J=9.05 Hz, 1 H) 7.33–7.46 (m, 5 H) 7.63 (dd, J=8.73, 2.50 Hz, 1 H) 7.97 (d, J=2.50 Hz, 1 H).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-2-nitrophenol 13.A (1.00 g, 4.59 mmol, available from Aldrich) and benzyl bromide (0.55 mL, 5.05 mmol) in DMF (10 mL) was added cesium carbonate (2.2 g, 6.9 mmol). The mixture was stirred overnight at room temperature and then partitioned between AcOEt and water. The organic phase was concentrated to afford 1-((4-bromo-2-nitrophenoxy)methyl)benzene 13.B (1.40 g, 99% yield) which was used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-4-bromo-2-nitrobenzene
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Reactant of Route 6
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Citations

For This Compound
6
Citations
R Dalpozzo, G Bartoli - Current Organic Chemistry, 2005 - ingentaconnect.com
Due to the potent biological activity exhibited by various indole derivatives, there is a continuous demand for novel synthetic procedures in this area. In 1989, the reaction of vinyl …
Number of citations: 163 www.ingentaconnect.com
D Mandal - (No Title), 2012 - nagoya.repo.nii.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Kenichiro Itami at Department of Chemistry, Graduate School of Science, Nagoya University …
Number of citations: 5 nagoya.repo.nii.ac.jp
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
The treatment of tumors driven by overexpression or amplification of MYC oncogenes remains a significant challenge in drug discovery. Here, we present a new strategy toward the …
Number of citations: 35 pubs.acs.org
JJ Jackson - 2016 - search.proquest.com
Asymmetric alkylation of enolates has been the subject of vigorous investigation for several decades as researchers are constantly aiming to increase the efficiency of stereoselective C–…
Number of citations: 4 search.proquest.com
X Liu, Z Yang, YM Li, F Yang, L Feng, N Wang, D Ma… - Tetrahedron, 2014 - Elsevier
… 1-Benzyloxy-4-bromo-2-nitrobenzene (4.00 g, 13 mmol) was dissolved in ethyl acetate (100 ml), and stirred with tin (II) chloride dihydrate (29.3 g, 130 mmol) at room temperature. Once …
Number of citations: 6 www.sciencedirect.com
D Mandal - Postdoc Journal, 2015 - scholar.archive.org
Dragmacidin D, a bis (indole) alkaloid was isolated from deep water marine sponge in 1992 and 1998. The structural feature consists of two unsymmetrically substituted indole moiety …
Number of citations: 0 scholar.archive.org

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